molecular formula C20H16N4O4 B4041619 1-ethyl-3-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)-5-nitro-1,3-dihydro-2H-indol-2-one

1-ethyl-3-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)-5-nitro-1,3-dihydro-2H-indol-2-one

Cat. No.: B4041619
M. Wt: 376.4 g/mol
InChI Key: FHBLGFYGBXAQBP-ISLYRVAYSA-N
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Description

1-ethyl-3-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)-5-nitro-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C20H16N4O4 and its molecular weight is 376.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.11715500 g/mol and the complexity rating of the compound is 763. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds with structural elements similar to the specified compound have been synthesized and evaluated for their biological activities. For instance, Zheng et al. (2010) explored the synthesis, crystal structure, and biological evaluation of novel pyrazole derivatives, demonstrating their potential in suppressing lung cancer cell growth through cell cycle arrest and autophagy (Zheng et al., 2010). This suggests that compounds with pyrazole rings, similar to the specified compound, could have significant anticancer properties.

Chemosensor Applications

Aysha et al. (2021) synthesized a new colorimetric chemosensor based on hybrid hydrazo/azo dye chromophoric systems of pyrrolinone ester and azo-pyrazole moieties. The chemosensor demonstrated high sensitivity and selectivity for detecting metal cations like Co2+, Zn2+, and Cu2+ (Aysha et al., 2021). This illustrates the potential for using similar compounds in the development of sensitive materials for metal ion detection.

Antimicrobial and Antitumor Agents

Research by Asegbeloyin et al. (2014) on the synthesis and biological activity of benzohydrazide derivatives, including their metal complexes, showed potent antimicrobial and anticancer activities (Asegbeloyin et al., 2014). This suggests that structurally similar compounds could be explored for their use as antimicrobial and antitumor agents.

Corrosion Inhibition

Dohare et al. (2017) studied pyranopyrazole derivatives as novel corrosion inhibitors for mild steel, indicating that similar compounds could offer valuable applications in protecting metals from corrosion in industrial processes (Dohare et al., 2017).

Properties

IUPAC Name

(3E)-1-ethyl-3-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)-5-nitroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O4/c1-3-22-16-10-9-14(24(27)28)11-15(16)18(19(22)25)17-12(2)21-23(20(17)26)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3/b18-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBLGFYGBXAQBP-ISLYRVAYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=C3C(=NN(C3=O)C4=CC=CC=C4)C)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=C(C=C(C=C2)[N+](=O)[O-])/C(=C\3/C(=NN(C3=O)C4=CC=CC=C4)C)/C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-ethyl-3-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)-5-nitro-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
Reactant of Route 2
1-ethyl-3-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)-5-nitro-1,3-dihydro-2H-indol-2-one
Reactant of Route 3
1-ethyl-3-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)-5-nitro-1,3-dihydro-2H-indol-2-one
Reactant of Route 4
Reactant of Route 4
1-ethyl-3-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)-5-nitro-1,3-dihydro-2H-indol-2-one
Reactant of Route 5
1-ethyl-3-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)-5-nitro-1,3-dihydro-2H-indol-2-one
Reactant of Route 6
1-ethyl-3-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)-5-nitro-1,3-dihydro-2H-indol-2-one

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